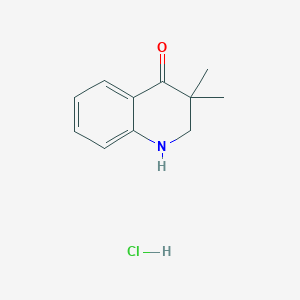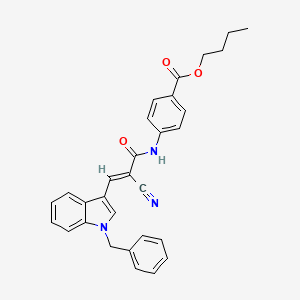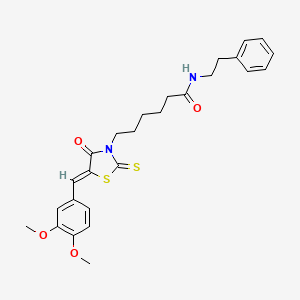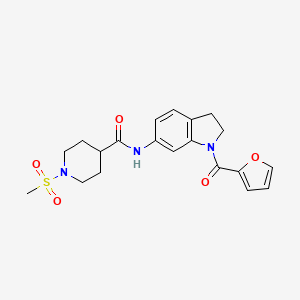![molecular formula C27H23N3O5 B2866785 2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(3-methoxyphenyl)acetamide CAS No. 1326836-32-1](/img/structure/B2866785.png)
2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H23N3O5 and its molecular weight is 469.497. The purity is usually 95%.
BenchChem offers high-quality 2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Anti-Cancer Agent
The compound has shown promising results as a novel anti-cancer agent. A study demonstrated its effectiveness in extending the survival time of mice bearing B16BL6 melanoma and Lewis lung carcinoma, indicating its potential for cancer chemotherapy. The treatment with this compound resulted in a significant prolongation of survival time in both tumor models, with some mice becoming disease-free following the treatment. This suggests the compound may have therapeutic utility for cancer chemotherapy (Inami et al., 2002).
Synthesis and Molecular Structure
Another aspect of scientific research on this compound involves its synthesis and molecular structure analysis. Studies have isolated and characterized novel structures derived from similar chemical reactions, providing insights into the molecular architecture and potential reactivity of such compounds. These findings are crucial for understanding the compound's interactions at the molecular level and can guide the synthesis of derivatives with enhanced properties (Soldatenkov et al., 1996).
Analgesic and Antipyretic Potential
Research into environmentally friendly syntheses of potential analgesic and antipyretic compounds related to this chemical structure has been developed. These studies provide a green chemistry approach to drug design, offering potential pathways for creating safer, more sustainable pharmaceuticals. The research outlines synthetic routes for preparing compounds with analgesic and antipyretic properties, indicating the broader applicability of this chemical framework in medical science (Reddy et al., 2014).
Synthesis and Biological Activity
Investigations into the synthesis and biological activity of derivatives of this compound have highlighted its potential in producing substances with significant anti-inflammatory and analgesic activities. These studies expand the understanding of how structural modifications can influence the biological efficacy of chemical compounds, paving the way for the development of new therapeutic agents with targeted properties (Mazzone et al., 1987).
Eigenschaften
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)-4aH-[1]benzofuro[3,2-d]pyrimidin-1-ium-1-yl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O5/c1-34-20-11-7-10-19(16-20)28-23(31)17-30-24-21-12-5-6-13-22(21)35-25(24)26(32)29(27(30)33)15-14-18-8-3-2-4-9-18/h2-13,16,25H,14-15,17H2,1H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVNMYAKIAOQCL-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C[N+]2=C3C(C(=O)N(C2=O)CCC4=CC=CC=C4)OC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N3O5+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(3-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(3-methylphenyl)methoxy]amine](/img/structure/B2866703.png)






![4-isopropyl-7-(prop-2-yn-1-ylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2866715.png)
![2-(3-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2866716.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2866717.png)
![[2-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2866718.png)

![4-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonylmorpholine](/img/structure/B2866721.png)
